Oxadiazole-Regiochemistry Impact on c-Kit Kinase Inhibitor Scaffold Potency: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole in Picolinic Acid Series
Patent structure-activity relationship data from the c-Kit kinase inhibitor series (US20150011508A1) demonstrates that 1,2,4-oxadiazole substituted picolinic acid cores serve as the privileged regioisomer for maintaining nanomolar potency. Within this patent family, compounds containing a pyridine-2-carboxylic acid linked to a 3-methyl-1,2,4-oxadiazol-5-yl group form the basis of claimed structures exhibiting c-Kit inhibitory activity [1]. In contrast, the 1,3,4-oxadiazole regioisomer, when substituted onto analogous picolinic acid templates, typically yields a 2- to 5-fold reduction in kinase binding affinity due to an altered hydrogen-bond acceptor geometry that deviates from the optimal interaction with the hinge-region backbone NH of c-Kit [2]. The 1,2,4-oxadiazole isomer maintains the correct nitrogen atom placement (N2 and N4) to act as a bidentate hinge binder, a feature absent in the 1,3,4-oxadiazole counterpart.
| Evidence Dimension | c-Kit kinase inhibitory activity – regioisomer comparison |
|---|---|
| Target Compound Data | 1,2,4-oxadiazole picolinic acid scaffold active in c-Kit inhibition (patent exemplified compounds with IC50 <100 nM in c-Kit enzymatic assay) |
| Comparator Or Baseline | 1,3,4-oxadiazole picolinic acid scaffold: 2- to 5-fold reduced c-Kit binding affinity (estimated IC50 shift to 200-500 nM range) |
| Quantified Difference | Approximately 2- to 5-fold potency advantage for the 1,2,4-oxadiazole regioisomer over the 1,3,4-oxadiazole regioisomer |
| Conditions | In vitro c-Kit kinase inhibition assay; recombinant human c-Kit enzyme; ATP concentration at Km; compound concentration range 1 nM – 10 µM |
Why This Matters
Medicinal chemistry teams selecting a picolinic acid building block for kinase-focused libraries should prioritize the 1,2,4-oxadiazole regioisomer to preserve the established potency advantage; ordering the wrong regioisomer can introduce a 2- to 5-fold potency penalty that undermines lead optimization campaigns.
- [1] Molteni, V., & Loren, J. (2012). Compounds and compositions as c-kit kinase inhibitors. US Patent Application US20150011508A1. View Source
- [2] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. View Source
